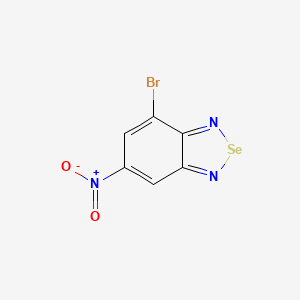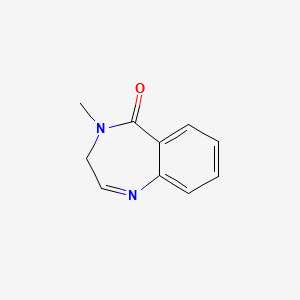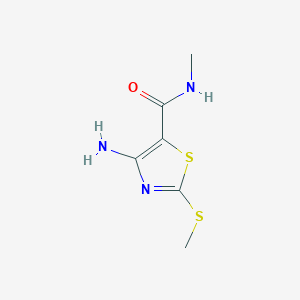![molecular formula C6H14NO6P B14508191 Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate CAS No. 62779-29-7](/img/structure/B14508191.png)
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a dimethyl ester and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable methoxycarbonyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar structural features but different functional groups.
Methoxycarbonyl-containing phosphonates: Compounds that share the methoxycarbonyl group but differ in their overall structure and reactivity.
Uniqueness
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62779-29-7 |
|---|---|
Fórmula molecular |
C6H14NO6P |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
methyl N-(dimethoxyphosphorylmethoxymethyl)carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-10-6(8)7-4-13-5-14(9,11-2)12-3/h4-5H2,1-3H3,(H,7,8) |
Clave InChI |
SBIXNERDSDCTFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCOCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
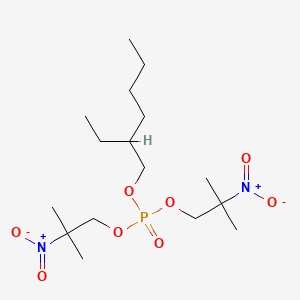
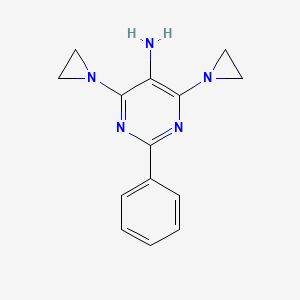

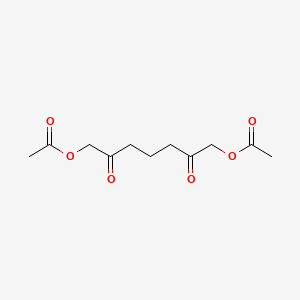
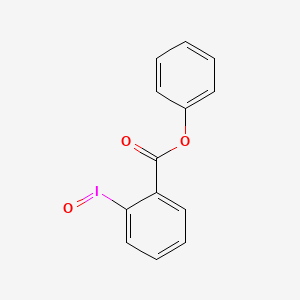

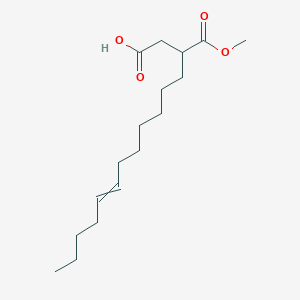

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
